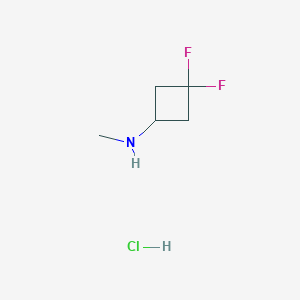

3,3-Difluoro-N-methylcyclobutanamine hydrochloride

説明

The compound "3,3-Difluoro-N-methylcyclobutanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar cyclobutane derivatives. For instance, the synthesis of cyclobutene derivatives with halogen substituents is described, which could provide insights into the reactivity and synthesis of difluorinated cyclobutane analogs .

Synthesis Analysis

The papers provided detail several synthetic routes to cyclobutane derivatives. Paper describes new synthetic pathways to 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a compound structurally related to cyclobutanamines. The synthesis involves [2+2]-cycloadditions and acid-catalyzed hydrolysis, which could be adapted for the synthesis of difluorocyclobutanamines. Paper outlines simpler syntheses for halogenated cyclobutenes, including the use of three-phase-transfer-catalysis and the application of AgF2 as a fluorinating agent. These methods could potentially be applied to the synthesis of difluorocyclobutanamines by introducing fluorine atoms into the cyclobutane ring.

Molecular Structure Analysis

While the molecular structure of "this compound" is not analyzed in the papers, the characterization techniques mentioned for related compounds could be applicable. For example, paper characterizes halocyclobutenes using mass, NMR, and vibrational spectroscopies. These techniques could be used to determine the structure of difluorocyclobutanamines, including the identification of group frequencies and analysis of NMR coupling constants to deduce the conformation of the molecule.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do provide information on the reactivity of structurally related compounds. For instance, paper discusses the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine, leading to the formation of isoxazole rings and subsequent ring opening to yield cyano chromones. This indicates that polyfluorinated compounds can undergo nucleophilic addition and cyclization reactions, which could be relevant to understanding the reactivity of difluorocyclobutanamines.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the papers. However, the characterization of related compounds, such as halocyclobutenes, using spectroscopic methods provides a foundation for predicting the properties of difluorocyclobutanamines. The identification of useful group frequencies in vibrational spectra and the analysis of NMR spectra for halocyclobutenes could be extrapolated to estimate the properties of difluorocyclobutanamines, such as boiling points, solubility, and stability.

科学的研究の応用

Synthesis and Chemical Properties

gem-Difluorocyclobutane Derivatives

The geminal difluorocyclobutane core is prized in medicinal chemistry for its structural properties. A novel synthesis method for 2-arylsubstituted gem-difluorocyclobutanes involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), utilizing commercially available fluorine sources. This method offers mild reaction conditions, good functional group tolerance, and moderate to good yields, producing derivatives that serve as valuable building blocks for biologically active molecules (Lin et al., 2021).

Fluorous Reaction System

A study on the selective solvent interactions in a fluorous biphase reaction system using mixtures of chloroform and perfluoro(methylcyclohexane) demonstrates the complex intermolecular interactions between solvents and solutes, which could inform the design of more efficient reaction media for chemical synthesis (Gerig, 2005).

Building Blocks for Synthesis

Synthesis of Difluorocyclobutyl-Substituted Compounds

A multigram synthesis approach has been developed for 2-substituted difluorocyclobutane building blocks. This synthesis highlights the production of derivatives with measured dissociation constants (pKa) and log P values, which are crucial for understanding the chemical behavior of these compounds in biological systems (Chernykh et al., 2019).

3,3-Difluoropyrrolidine Hydrochloride Synthesis

A fluorination-free synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon for the synthesis of biologically active compounds, starts from commercially available 2-chloro-2,2-difluoroacetic acid. This synthesis is notable for its simplicity and high yield, illustrating the utility of difluorinated compounds in medicinal chemistry (Wei et al., 2012).

Applications in Material Science

Hydrophobic Fluoropolymer Coatings

Fluorinated amorphous carbon films derived from perfluorocyclobutane precursors are explored for their low surface energy, hydrophobicity, and good thermal stability. These materials are of interest for various applications, including coatings and insulating materials. The study on the effects of annealing on the hydrophobic stability of these coatings provides insights into enhancing their long-term performance (Gnanappa et al., 2008).

Safety and Hazards

The safety information for 3,3-Difluoro-N-methylcyclobutanamine hydrochloride indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

3,3-difluoro-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-8-4-2-5(6,7)3-4;/h4,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJYDKAIQOIIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1445951-07-4 | |

| Record name | Cyclobutanamine, 3,3-difluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride](/img/structure/B3027914.png)

![tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3027915.png)